![molecular formula C9H14O B2761806 6-三环[3.2.1.02,4]辛基甲醇 CAS No. 2137631-21-9](/img/structure/B2761806.png)

6-三环[3.2.1.02,4]辛基甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

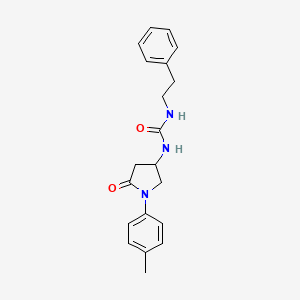

The molecular structure of “6-Tricyclo[3.2.1.02,4]octanylmethanol” is represented by the formula C9H14O. Unfortunately, detailed structural information such as bond lengths and angles was not found in the search results.Chemical Reactions Analysis

While specific chemical reactions involving “6-Tricyclo[3.2.1.02,4]octanylmethanol” were not found, a study on the electrophilic addition reaction of bromine to a related compound, exo-tricyclo[3.2.1.02,4]oct-6-ene, was identified . The study revealed that the exo face of the double bond, which has regions with high electron density, is more reactive .科学研究应用

Organic Synthesis and Medicinal Chemistry

- Cyclopropane Ring Cleavage : With the tricyclic system at hand, researchers have investigated the opening of the cyclopropane ring. Dissolving metal reductions with metal-ammonia systems have been commonly used for the cleavage of cyclopropyl ketones .

Density Functional Theory (DFT) Studies

- Rearrangements of the 6-Tricyclo[3.2.1.02,4]octyl Cation : A DFT study explored the rearrangements of the 6-tricyclo[3.2.1.02,4]octyl cation and its isomers. Key intermediate cations and their rearrangements were analyzed to explain experimental solvolytic results. Notably, classical species were identified, and memory effects were not necessary .

Chemical Reactions and Mechanisms

- Solvolytic Behavior : The compound’s solvolysis behavior has been studied extensively. Isomeric brosylates derived from it yield specific mixtures of acetates, and their reactivity patterns provide insights into reaction mechanisms .

Functionalized Derivatives

- 6-Methyl-3-oxa-tricyclo[3.2.1.0(2,4)]octane-6-carboxylic Acid Phenylamide : A derivative of this compound, 6-methyl-3-oxa-tricyclo[3.2.1.0(2,4)]octane-6-carboxylic acid phenylamide, has been synthesized and characterized . Further exploration of derivatives may reveal additional applications.

未来方向

Spiro-hydrocarbons, which include compounds like “6-Tricyclo[3.2.1.02,4]octanylmethanol”, are potentially a type of novel alternative jet fuel due to their high density and net heat of combustion . Future research might focus on the pyrolysis behavior of these compounds, which could contribute to the development of the mechanism of these spiro-hydrocarbons and guide the research of other similar structural fuels .

属性

IUPAC Name |

6-tricyclo[3.2.1.02,4]octanylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c10-4-6-1-5-2-7(6)9-3-8(5)9/h5-10H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMQSKOGYPUXDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1CO)C3C2C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Tricyclo[3.2.1.02,4]octanylmethanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2761725.png)

![4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2761726.png)

![N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2761727.png)

![N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2761738.png)

![(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid hydrochloride](/img/structure/B2761739.png)

![N-(2-methylpropyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B2761742.png)

![8-(3-chloro-4-methoxyphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2761743.png)

![N-(4-methylphenyl)-2-[(4-sulfamoylphenyl)amino]pyridine-3-carboxamide hydrochloride](/img/structure/B2761744.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-ethylsulfonylbenzamide](/img/structure/B2761746.png)